1H-Benzimidazole,1,2,5-trimethyl-,3-oxide(9CI)
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Overview
Description
1H-Benzimidazole,1,2,5-trimethyl-,3-oxide(9CI): is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a benzene ring fused to an imidazole ring, with three methyl groups and an oxide group attached at specific positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole,1,2,5-trimethyl-,3-oxide(9CI) typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by oxidation. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as N-bromosuccinimide (NBS) for specific steps .
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using automated reactors to ensure consistent quality and yield. The process is optimized for cost-effectiveness and environmental safety, often incorporating recycling of solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole,1,2,5-trimethyl-,3-oxide(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxide group to other functional groups.
Substitution: Nucleophilic substitution reactions can replace hydrogen atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of substituted benzimidazoles .
Scientific Research Applications
1H-Benzimidazole,1,2,5-trimethyl-,3-oxide(9CI) has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and antiparasitic properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1H-Benzimidazole,1,2,5-trimethyl-,3-oxide(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
1H-Benzimidazole: The parent compound with a simpler structure.
2-Ethyl-1H-benzimidazole-5-carboxylic acid: A derivative with additional functional groups.
2-Bromo-1H-benzimidazole: A halogenated derivative with enhanced reactivity
Uniqueness: 1H-Benzimidazole,1,2,5-trimethyl-,3-oxide(9CI) is unique due to its specific substitution pattern and the presence of an oxide group. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H12N2O |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1,2,5-trimethyl-3-oxidobenzimidazol-3-ium |
InChI |
InChI=1S/C10H12N2O/c1-7-4-5-9-10(6-7)12(13)8(2)11(9)3/h4-6H,1-3H3 |
InChI Key |
NOQIAGPPFKGAOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=[N+]2[O-])C)C |
Origin of Product |
United States |
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